molecular formula C5H9NO2 B15307978 3-Methylazetidine-2-carboxylic acid

3-Methylazetidine-2-carboxylic acid

Katalognummer: B15307978
Molekulargewicht: 115.13 g/mol
InChI-Schlüssel: WDWMCQMMMOWQAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylazetidine-2-carboxylic acid is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclization of 3-bromo-2-methylpropanoic acid with ammonia or primary amines under basic conditions. Another approach involves the use of azetidine-2-carboxylic acid as a starting material, which is then methylated at the 3-position using methylating agents such as methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization and methylation reactions. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Methylazetidine-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact molecular targets and pathways vary based on the specific application and structural modifications of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methylazetidine-2-carboxylic acid is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity.

Eigenschaften

Molekularformel

C5H9NO2

Molekulargewicht

115.13 g/mol

IUPAC-Name

3-methylazetidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c1-3-2-6-4(3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)

InChI-Schlüssel

WDWMCQMMMOWQAP-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.